molecular formula C26H30N8O B2365255 N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺 CAS No. 902290-44-2

N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺

货号: B2365255
CAS 编号: 902290-44-2
分子量: 470.581
InChI 键: SJDGYHNLCZOGEE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H30N8O and its molecular weight is 470.581. The purity is usually 95%.
BenchChem offers high-quality N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和药理研究

已经合成了一系列新型三唑并喹唑啉-5-酮,包括结构与 N-[2-(二乙氨基)乙基]-4-(10-苯基双[1,2,4]三唑并[1,5-c:4',3'-a]喹唑啉-3-基)丁酰胺相似的化合物,并研究了它们的药理特性。例如,Alagarsamy 等人(2009 年)合成了一系列 4-(3-乙基苯基)-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,它们在豚鼠中表现出显着的体内 H1 抗组胺活性,表明作为新型 H1 抗组胺剂的潜力 (Alagarsamy, Kavitha, Rupeshkumar, Solomon, Kumar, Kumar, & Sharma, 2009)

抗菌和抗真菌活性

三唑并喹唑啉的一些衍生物表现出抗菌和抗真菌活性。Hassan(2013 年)报道了新的吡唑啉和吡唑衍生物,包括具有 [1,2,4]三唑并喹唑啉-3-基部分的结构,对各种微生物表现出活性 (Hassan, 2013)

苯二氮卓受体结合活性

已经研究了 [1,2,4]三唑并喹唑啉的苯二氮卓受体结合活性,表明它们在药物化学中的潜在用途。Francis 等人(1991 年)合成了一系列新型 [1,2,4]三唑并[1,5-c]喹唑啉-5(6H)-酮,发现一些化合物是有效的苯二氮卓受体拮抗剂 (Francis, Cash, Barbaz, Bernard, Lovell, Mazzenga, Friedmann, Hyun, Braunwalder, & Loo, 1991)

腺苷受体拮抗作用

结构上与三唑并喹唑啉相关的 4-氨基[1,2,4]三唑并[4,3-a]喹喔啉已显示出与腺苷 A1 和 A2 受体牢固结合。这些化合物由 Sarges 等人(1990 年)合成,可能具有作为抗抑郁药和腺苷受体拮抗剂的潜力 (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990)

分子重排和甜菜碱合成

Crabb 等人(1999 年)探索了三唑并喹唑啉甜菜碱的制备和相关化合物的分子重排。这项研究有助于了解这些分子的化学行为和在各个领域的潜在应用 (Crabb, Mccullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999)

生化分析

Biochemical Properties

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic processes . Additionally, it has shown potential as an antioxidant and anti-inflammatory agent, interacting with biomolecules to reduce oxidative stress and inflammation .

Cellular Effects

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide exhibits various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . It also interacts with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to modulate enzyme activity and gene expression is attributed to its unique structure, which allows it to form stable complexes with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biochemical activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation .

Dosage Effects in Animal Models

The effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for therapeutic applications .

Transport and Distribution

The transport and distribution of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and RNA . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline with N-[2-(diethylamino)ethyl]-4-bromobutanamide in the presence of a base to form the desired product.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline", "N-[2-(diethylamino)ethyl]-4-bromobutanamide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazoline and N-[2-(diethylamino)ethyl]-4-bromobutanamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes).", "Step 4: Recrystallize the purified product from a suitable solvent (e.g. ethanol) to obtain the final product, N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide." ] }

CAS 编号

902290-44-2

分子式

C26H30N8O

分子量

470.581

IUPAC 名称

N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C26H30N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-9,11-14H,3-4,10,15-18H2,1-2H3,(H,27,35)

InChI 键

SJDGYHNLCZOGEE-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。